molecular formula C16H19ClN2OS B2463163 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole CAS No. 851807-98-2

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2463163
CAS No.: 851807-98-2
M. Wt: 322.85
InChI Key: WEBDTBLCTLFJFO-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfanyl group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in aqueous or organic solvents under controlled temperatures, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with specific biological targets, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a potential candidate for the treatment of various diseases.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c17-14-7-3-4-12(10-14)11-21-16-18-8-9-19(16)15(20)13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBDTBLCTLFJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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